![molecular formula C19H17N3O4S B2808065 (2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide CAS No. 1321985-68-5](/img/structure/B2808065.png)
(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide
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Description
(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
BenchChem offers high-quality (2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of benzothiazine and acrylamide compounds, including derivatives similar to the molecule of interest, has been explored for their potential in creating new chemical entities. These syntheses often involve Knoevenagel condensation reactions, which are key for constructing such molecules with potential biological activity (Souza et al., 2010). The chemical properties and reactivity of these compounds are of interest for further applications in materials science, drug design, and as intermediates in organic synthesis.
Biological Activities
Related compounds, particularly those involving thiazole and acrylamide moieties, have been investigated for their cytotoxic activities against various cancer cell lines. For instance, compounds featuring the benzothiazole and acrylamide linkage have shown promising results as tubulin polymerization inhibitors, demonstrating significant cytotoxicity against human lung adenocarcinoma epithelial cell lines. This suggests their potential application in cancer research and as leads for the development of new anticancer agents (Kamal et al., 2014).
Antimicrobial and Antiparasitic Activities
Thiazolides, including nitazoxanide and related derivatives, exhibit a broad spectrum of activities against a range of pathogens, including bacteria, viruses, and parasites. The mechanism of action for these compounds involves multiple pathways, including the inhibition of nitroreductases in susceptible organisms. This highlights the potential of thiazole-containing molecules in developing new antimicrobial and antiparasitic therapies (Hemphill & Müller, 2012).
Polymer Science Applications
N-Heterocyclic carbenes, similar in structural complexity to the compound , have been utilized as catalysts in polymerization reactions. This indicates the broader applicability of such molecules in materials science, particularly in synthesizing novel polymers with specific properties (Raynaud et al., 2010).
properties
IUPAC Name |
(Z)-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-4-10-15(26-3)17-18(12)27-19(21(17)2)20-16(23)11-7-13-5-8-14(9-6-13)22(24)25/h4-11H,1-3H3/b11-7-,20-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCUVLAFUCZCHW-FFUXSOTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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